(Z)-4-Octen-1-ol

Catalog No.
S15796944
CAS No.
54393-36-1
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-4-Octen-1-ol

CAS Number

54393-36-1

Product Name

(Z)-4-Octen-1-ol

IUPAC Name

(Z)-oct-4-en-1-ol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h4-5,9H,2-3,6-8H2,1H3/b5-4-

InChI Key

OZQBPZSICOOLGU-PLNGDYQASA-N

solubility

Insoluble in water; soluble in non-polar organic solvents
Soluble (in ethanol)

Canonical SMILES

CCCC=CCCCO

Isomeric SMILES

CCC/C=C\CCCO

(Z)-4-Octen-1-ol is an organic compound with the molecular formula C8_8H16_{16}O. It belongs to the class of unsaturated fatty alcohols and is characterized by a double bond located between the fourth and fifth carbon atoms in its linear chain. This compound is notable for its distinct olfactory properties, often contributing to the aroma of various plants and foods. Its structure features a hydroxyl group (-OH) attached to the first carbon, making it a primary alcohol.

(Z)-4-Octen-1-ol can undergo several chemical transformations:

  • Oxidation: This compound can be oxidized to form (Z)-4-Octenal or (Z)-4-Octenoic acid using common oxidizing agents like pyridinium chlorochromate or potassium permanganate .
  • Hydrogenation: The unsaturated bond can be hydrogenated to yield 4-Octanol, a saturated alcohol.
  • Esterification: It can react with carboxylic acids to form esters, which are often used in flavoring and fragrance applications.

Several methods exist for synthesizing (Z)-4-Octen-1-ol:

  • Alkene Hydroboration: Starting from 1-octene, hydroboration followed by oxidation can yield (Z)-4-Octen-1-ol.
  • Grignard Reaction: A Grignard reagent derived from 1-bromo-3-octene can react with formaldehyde to produce the desired alcohol.
  • Biological Synthesis: Certain microorganisms can produce (Z)-4-Octen-1-ol through metabolic pathways involving fatty acid degradation.

(Z)-4-Octen-1-ol has several applications:

  • Flavoring Agent: Due to its pleasant odor, it is used in food flavoring and fragrance formulations.
  • Insect Attractant: It may be utilized in traps designed to attract and capture specific insect species.
  • Chemical Intermediate: This compound serves as a precursor in the synthesis of more complex organic molecules.

Several compounds share structural similarities with (Z)-4-Octen-1-ol. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
1-Octen-3-olAlcoholKnown as mushroom alcohol; attracts insects .
(E)-2-Octen-1-olAlcoholHas a different double bond configuration; used in flavoring .
cis-5-Octen-1-olAlcoholSimilar chain length but different position of double bond; used in fragrances .
(Z)-3-Hexen-1-olAlcoholFound in green plants; contributes to fresh odors .

Uniqueness of (Z)-4-Octen-1-ol

What distinguishes (Z)-4-Octen-1-ol from these similar compounds is its specific double bond configuration and its unique olfactory profile, which may influence its effectiveness as an insect attractant and flavoring agent. Its synthesis methods also highlight its versatility compared to other octene derivatives.

Physical Description

Clear, colourless liquid; Powerful, sweet, earthy odour with a strong herbaceous note

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

128.120115130 g/mol

Monoisotopic Mass

128.120115130 g/mol

Heavy Atom Count

9

Density

0.844-0.851

UNII

2XT1281K6U

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2024

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